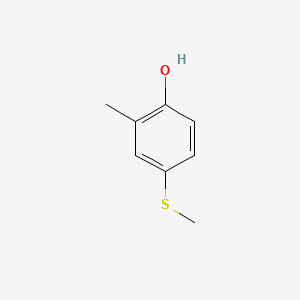

2-Methyl-4-(methylthio)phenol

Description

The exact mass of the compound 2-Methyl-4-(methylthio)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142469. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-4-(methylthio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(methylthio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLSPFDSUIZAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191386 | |

| Record name | o-Cresol, 4-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3795-76-4 | |

| Record name | o-Cresol, 4-methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003795764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3795-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Cresol, 4-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(methylsulfanyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(methylthio)phenol, a substituted phenol derivative with potential applications in synthetic and medicinal chemistry. The guide details its chemical identity, physicochemical properties, synthesis strategies, analytical characterization, and explores its prospective role as a building block in drug discovery and development. Emphasis is placed on the practical application of this compound, with detailed experimental protocols and an analysis of its chemical reactivity.

Introduction: Unveiling 2-Methyl-4-(methylthio)phenol

2-Methyl-4-(methylthio)phenol, also known by its CAS number 3795-76-4 , is an aromatic organic compound characterized by a phenol ring substituted with a methyl group at the 2-position and a methylthio group at the 4-position. The unique arrangement of a hydroxyl group, a sterically hindering methyl group, and an electron-donating methylthio group imparts distinct chemical properties that make it an intriguing candidate for further investigation in various chemical and biological contexts. While not as extensively studied as some other phenol derivatives, its structural motifs are present in various biologically active molecules, suggesting its potential as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.

The presence of the sulfur-containing methylthio group, in particular, is of interest in medicinal chemistry. Thioether moieties are known to influence a molecule's metabolic stability, lipophilicity, and receptor-binding interactions. This guide aims to consolidate the available technical information on 2-Methyl-4-(methylthio)phenol and to provide a forward-looking perspective on its potential applications in drug development.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-Methyl-4-(methylthio)phenol.

| Property | Value | Source |

| CAS Number | 3795-74-9 | AOBChem[1] |

| Molecular Formula | C₈H₁₀OS | AOBChem[1] |

| Molecular Weight | 154.23 g/mol | AOBChem[1] |

| Appearance | White to off-white crystalline solid | (Inferred from related compounds) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | General chemical knowledge |

Synthesis of 2-Methyl-4-(methylthio)phenol: A Proposed Experimental Protocol

The following protocol is a proposed method for the synthesis of 2-Methyl-4-(methylthio)phenol, adapted from a similar procedure for the synthesis of 4-methyl-2-(methylthio)-phenol.[2] This protocol is intended as a starting point for laboratory synthesis and may require optimization.

Reaction Scheme

Caption: Proposed synthesis of 2-Methyl-4-(methylthio)phenol from m-cresol.

Step-by-Step Experimental Protocol

Materials:

-

m-Cresol

-

Dimethyl disulfide (DMDS)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add m-cresol (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Lewis Acid: Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Methylthiolating Agent: Add dimethyl disulfide (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Methyl-4-(methylthio)phenol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques as described in the following section. The expected outcome is a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the structure and purity of the synthesized 2-Methyl-4-(methylthio)phenol. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the methylthio group, and the hydroxyl proton. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, confirming the presence of the aromatic carbons, the methyl carbon, and the methylthio carbon.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 154.23 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the phenolic hydroxyl group and C-H stretches for the aromatic and methyl groups.

Potential Applications in Drug Development: A Forward Look

While direct applications of 2-Methyl-4-(methylthio)phenol in drug development are not yet widely reported, its structural features suggest several avenues for exploration.

As a Versatile Building Block

The presence of three distinct functional handles—the hydroxyl group, the methylthio group, and the aromatic ring—makes 2-Methyl-4-(methylthio)phenol a versatile starting material for the synthesis of more complex molecules. The hydroxyl group can be readily derivatized to form ethers, esters, or carbamates. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic and steric properties of the molecule and potentially introduce new biological activities. The aromatic ring can undergo further electrophilic substitution reactions.

Caption: Potential derivatization pathways for 2-Methyl-4-(methylthio)phenol.

Exploration of Biological Activities

The broader class of thiophenol derivatives has been shown to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific substitution pattern of 2-Methyl-4-(methylthio)phenol may confer unique pharmacological properties. It is hypothesized that this compound could serve as a lead structure for the development of novel therapeutic agents. Further research is warranted to screen 2-Methyl-4-(methylthio)phenol and its derivatives for various biological activities.

The thiophene moiety, a bioisostere of the phenyl ring, is a well-established pharmacophore in numerous approved drugs, highlighting the importance of sulfur-containing aromatics in medicinal chemistry.[5][6]

Conclusion

2-Methyl-4-(methylthio)phenol is a chemical entity with untapped potential in the realm of drug discovery and development. This guide has provided a comprehensive overview of its known properties, a proposed synthetic route, and a framework for its analytical characterization. The true value of this compound, however, lies in its potential as a versatile building block for the synthesis of novel, biologically active molecules. It is the author's hope that this guide will stimulate further research into the chemistry and pharmacology of 2-Methyl-4-(methylthio)phenol and its derivatives, ultimately contributing to the advancement of medicinal chemistry.

References

-

PubChem. o-(Methylthio)phenol. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 4-methyl-2-(methylthio)-phenol. [Link]

-

AOBChem. 2-Methyl-4-(methylthio)phenol. [Link]

-

Organic Syntheses. Org. Synth. 2012, 89, 220. [Link]

-

NIH National Library of Medicine. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

PubChem. 4-(Methylthio)phenol. National Center for Biotechnology Information. [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. prepchem.com [prepchem.com]

- 3. o-(Methylthio)phenol | C7H8OS | CID 61261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cognizancejournal.com [cognizancejournal.com]

An In-depth Technical Guide to 2-Methyl-4-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(methylthio)phenol is an organic aromatic compound featuring a phenol ring substituted with both a methyl and a methylthio group. As a member of the substituted phenol family, it holds potential interest in various fields of chemical synthesis and material science, particularly as a building block for more complex molecules and as a potential antioxidant. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-Methyl-4-(methylthio)phenol, while also drawing comparisons with its more extensively studied isomers to provide a broader context for researchers.

Physicochemical Properties

The fundamental physicochemical properties of 2-Methyl-4-(methylthio)phenol are summarized in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, experimentally verified data remains limited in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀OS | AOBChem[1] |

| Molecular Weight | 154.23 g/mol | LookChem[2] |

| CAS Number | 3795-76-4 | AOBChem[1] |

| Boiling Point | 263.2 °C at 760 mmHg (calculated) | LookChem[2] |

| Density | 1.15 g/cm³ (calculated) | LookChem[2] |

| Refractive Index | 1.597 (calculated) | LookChem[2] |

| Appearance | Colorless to pale yellow liquid | LookChem[2] |

| Odor | Strong, pungent | LookChem[2] |

Synthesis of 2-Methyl-4-(methylthio)phenol: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Methyl-4-(methylthio)phenol.

Step-by-Step Methodology (Hypothetical Protocol)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add o-cresol and a suitable solvent (e.g., a high-boiling point ether).

-

Introduction of Reagents: Under an inert atmosphere, introduce a thiomethylating agent. A common source for the methylthio group is dimethyl sulfoxide (DMSO) activated by an acid catalyst, or dimethyl disulfide (MeSSMe) in the presence of a Lewis acid. The choice of reagent and catalyst is critical for directing the substitution to the para position relative to the hydroxyl group.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent and reagents, typically ranging from 100 to 160°C. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a dilute aqueous acid solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 2-Methyl-4-(methylthio)phenol.

Potential Applications and Research Directions

While specific applications for 2-Methyl-4-(methylthio)phenol are not well-documented, its structural motifs suggest several areas of interest for researchers.

Intermediate in Chemical Synthesis

With its reactive phenolic hydroxyl group and the potential for further functionalization of the aromatic ring and the methylthio group, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. It is primarily used as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals[2].

Antioxidant Properties

A closely related compound, 2-methyl-4,6-bis(n-octylthiomethyl)phenol, is utilized as a high-efficiency liquid antioxidant in rubber, adhesives, and lubricants[4]. This suggests that 2-Methyl-4-(methylthio)phenol itself may possess antioxidant properties or could be a precursor for the synthesis of novel antioxidants. The combination of a hindered phenol and a thioether moiety in the same molecule is a known strategy for creating synergistic antioxidant effects.

Fragrance and Flavor Industry

Isomers of 2-Methyl-4-(methylthio)phenol, such as 2-(methylthio)phenol, are used in the flavor and fragrance industry, often imparting meaty and savory notes[5]. While the organoleptic properties of 2-Methyl-4-(methylthio)phenol are not specifically detailed, it is plausible that it could find applications in this sector as well[2].

Safety and Handling

Based on the available information for 2-Methyl-4-(methylthio)phenol and its isomers, the following safety precautions are recommended.

Hazard Identification

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Signal Word: Warning[1].

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Comparative Analysis with Isomers

To provide a more complete picture, the properties of 2-Methyl-4-(methylthio)phenol are compared with its more well-known isomers in the table below.

| Property | 2-Methyl-4-(methylthio)phenol | 2-(Methylthio)phenol | 4-(Methylthio)phenol |

| Molecular Formula | C₈H₁₀OS | C₇H₈OS | C₇H₈OS |

| Molecular Weight | 154.23 g/mol | 140.20 g/mol | 140.20 g/mol |

| CAS Number | 3795-76-4 | 1073-29-6 | 1073-72-9 |

| Appearance | Colorless to pale yellow liquid | Pale yellow to yellow clear liquid | White to pale brown crystalline powder |

| Boiling Point | 263.2 °C (calc.) | 218-219 °C | 153-156 °C / 20 mmHg |

| Key Applications | Chemical intermediate, potential antioxidant | Flavor and fragrance | Chemical synthesis |

Conclusion and Future Outlook

2-Methyl-4-(methylthio)phenol is a specialty chemical with identified potential as a synthetic intermediate and possible applications in the fields of antioxidants and fragrances. While basic identifying information is available, there is a clear opportunity for further research to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its utility in various applications. The information available on its isomers provides a strong foundation for directing future investigations into this promising molecule. As the demand for novel chemical entities in drug discovery and material science continues to grow, a more thorough examination of compounds like 2-Methyl-4-(methylthio)phenol is warranted.

References

-

The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved from [Link]

- Google Patents. (2017). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.

-

PubChem. (n.d.). 4-(Methylthio)phenol. Retrieved from [Link]

-

PubChem. (n.d.). o-(Methylthio)phenol. Retrieved from [Link]

-

AOBChem. (n.d.). 2-Methyl-4-(methylthio)phenol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3795-76-4, 4-METHYLTHIO-ORTHO-CRESOL. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-4-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-Methyl-4-(methylthio)phenol, a sulfur-containing aromatic compound of interest in various chemical and pharmaceutical research fields. As a substituted phenol, its unique structural features—a hydroxyl group, a methyl group, and a methylthio group on a benzene ring—confer specific chemical reactivity and potential biological activity. This document delves into the core chemical principles, synthesis, analytical characterization, and prospective applications of this molecule, aiming to equip researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Molecular Structure and Physicochemical Properties

2-Methyl-4-(methylthio)phenol, with the CAS Number 3795-76-4, possesses a distinct molecular architecture that dictates its physical and chemical behavior. The presence of a hydroxyl group makes it a weak acid and susceptible to electrophilic substitution on the aromatic ring. The methyl group at the ortho position and the methylthio group at the para position further influence the electron density distribution and steric accessibility of the ring.

Table 1: Physicochemical Properties of 2-Methyl-4-(methylthio)phenol

| Property | Value | Source |

| Molecular Formula | C₈H₁₀OS | [1] |

| Molecular Weight | 154.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | >97% | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES Code | CC1=CC(SC)=CC=C1O | [3] |

These properties are fundamental for designing synthetic routes, planning purification procedures, and understanding the compound's behavior in various experimental settings.

Synthesis of 2-Methyl-4-(methylthio)phenol

A conceptual synthetic workflow is presented below. It is important to note that this is a generalized representation and would require experimental optimization.

Figure 1: Conceptual workflow for the synthesis of 2-Methyl-4-(methylthio)phenol.

Step-by-Step Conceptual Protocol:

It is crucial to emphasize that this is a theoretical protocol and requires thorough experimental validation and safety assessment before implementation.

-

Reaction Setup: In a well-ventilated fume hood, a solution of o-cresol in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A Lewis acid catalyst (e.g., aluminum chloride) is added to the reaction mixture.

-

Thiolating Agent Addition: The thiolating agent, such as methylsulfenyl chloride or dimethyl disulfide, is added dropwise to the stirred solution at a controlled temperature. The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of water or a dilute acid solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the desired 2-Methyl-4-(methylthio)phenol.

Analytical Characterization

The unambiguous identification and purity assessment of 2-Methyl-4-(methylthio)phenol rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-4-(methylthio)phenol is expected to show distinct signals for the aromatic protons, the methyl protons, the methylthio protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure. The chemical shifts of the carbon atoms are influenced by the nature of the attached functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methyl-4-(methylthio)phenol is expected to exhibit characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H stretching vibrations for the aromatic and methyl groups.

-

C=C stretching vibrations of the aromatic ring.

-

A C-S stretching band, which is typically weaker.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of 2-Methyl-4-(methylthio)phenol would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide clues about the stability of different parts of the molecule.

Potential Applications in Research and Drug Development

While specific applications for 2-Methyl-4-(methylthio)phenol in drug development are not extensively documented in the provided search results, its chemical structure suggests several areas of potential interest for researchers.

As a Synthetic Building Block

The presence of multiple reactive sites—the hydroxyl group, the aromatic ring, and the sulfur atom—makes 2-Methyl-4-(methylthio)phenol a potentially valuable building block in medicinal chemistry. It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic properties. For instance, the aminophenol moiety is a privileged structure in medicinal chemistry, and derivatives of this compound could be explored for various biological activities[4].

Antioxidant and Biological Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The presence of the electron-donating methyl and methylthio groups on the phenol ring may modulate its antioxidant potential. Further research is warranted to evaluate the antioxidant efficacy of 2-Methyl-4-(methylthio)phenol.

Additionally, substituted phenols and sulfur-containing compounds are known to exhibit a wide range of biological activities, including enzyme inhibition[5][6]. The unique combination of functional groups in 2-Methyl-4-(methylthio)phenol makes it a candidate for screening against various enzymatic targets in drug discovery programs.

Figure 2: Potential areas of investigation for the biological activity of 2-Methyl-4-(methylthio)phenol.

Safety and Handling

2-Methyl-4-(methylthio)phenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Methyl-4-(methylthio)phenol is a fascinating molecule with a rich potential for exploration in synthetic chemistry, materials science, and drug discovery. This guide has provided a foundational understanding of its chemical structure, properties, and potential applications. Further in-depth experimental investigation is necessary to fully elucidate its synthetic pathways, detailed spectral characteristics, and biological profile. As a versatile building block, 2-Methyl-4-(methylthio)phenol represents a valuable tool for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

Sources

- 1. aobchem.com [aobchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of enzymatic browning and protection of sulfhydryl enzymes by thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Methyl-4-(methylthio)phenol

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-4-(methylthio)phenol (CAS No. 3120-74-9). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical experimental methodologies to offer a robust understanding of how this compound behaves in various solvent systems.

Introduction: Understanding the Molecule

2-Methyl-4-(methylthio)phenol, also known as 4-(Methylthio)-m-cresol, is an aromatic organic compound with the molecular formula C₈H₁₀OS.[1][2] Its structure features a phenol ring substituted with a methyl group at position 2 and a methylthio (-SCH₃) group at position 4. This unique combination of a hydrophilic hydroxyl group and lipophilic methyl and methylthio groups imparts a distinct solubility profile that is critical to its application and behavior in chemical and biological systems.

The compound is recognized primarily as a metabolite of Fenamiphos, a broad-spectrum nematicide, making its solubility data vital for environmental fate analysis, toxicology studies, and metabolic pathway elucidation.[1] A thorough grasp of its solubility is paramount for designing extraction protocols, developing analytical methods, and predicting its bioavailability and environmental transport.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. These parameters govern the intermolecular forces between the solute and potential solvents. The key properties for 2-Methyl-4-(methylthio)phenol are summarized below.

Table 1: Physicochemical Properties of 2-Methyl-4-(methylthio)phenol

| Property | Value | Source(s) |

| CAS Number | 3120-74-9 | [1] |

| Molecular Formula | C₈H₁₀OS | [2] |

| Molecular Weight | 154.23 g/mol | [1] |

| Appearance | Off-White to Light Beige Solid; Pellets or Large Crystals | [1][3] |

| Melting Point | 53 - 60 °C | [2] |

| Boiling Point | 151 °C @ 15 mmHg | [2] |

| pKa (Predicted) | ~9.90 | [PubChem] |

| XLogP3-AA (Predicted) | 2.5 | [3] |

The solid-state nature at room temperature and a mid-range melting point are typical for substituted phenols of this molecular weight.[1] The predicted pKa of ~9.90 is characteristic of a phenolic hydroxyl group; this value is crucial as it indicates that the compound will be predominantly in its neutral, less water-soluble form at physiological pH (~7.4) and will only become significantly ionized and more water-soluble under alkaline conditions (pH > 10).

The Theoretical Framework of Solubility

Predicting solubility is a complex task that relies on understanding the interplay of intermolecular forces. The principle of "like dissolves like" is the foundation, where solubility is favored when the solute and solvent have similar cohesive energy densities.[4]

Hansen Solubility Parameters (HSP)

A powerful and practical refinement of this principle is the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy into three distinct parameters representing different types of intermolecular interactions:[5]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Advanced Predictive Models: COSMO-RS

For higher accuracy, computational models based on quantum chemistry, such as the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS), can be employed. COSMO-RS calculates the thermodynamic properties of fluids from the molecular surface polarity of the individual components. This ab initio method avoids the need for empirical group parameterization and can provide highly accurate predictions of solubility in a vast range of solvents, making it an invaluable tool in solvent screening and formulation development.

Experimental Determination of Solubility: Protocols and Workflows

While theoretical models provide excellent guidance, empirical determination remains the gold standard for obtaining precise solubility data. The following protocols represent robust, self-validating systems for this purpose.

The Equilibrium Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (equilibrium) solubility.[9] The objective is to create a saturated solution in equilibrium with an excess of the solid solute.

Detailed Experimental Protocol:

-

Preparation: Add an excess amount of solid 2-Methyl-4-(methylthio)phenol to a series of glass vials. The excess is critical to ensure that saturation is achieved and maintained.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10][11]

-

Causality Check: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials to ensure clear separation of the solid and liquid phases.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid including any solid particles, it is best practice to filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of 2-Methyl-4-(methylthio)phenol using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known standards is required for accurate quantification.

Below is a diagram illustrating the workflow of the shake-flask method.

Caption: Workflow for Potentiometric pKa Determination.

Solubility Data Synopsis

While extensive quantitative solubility data for 2-Methyl-4-(methylthio)phenol is sparse in public literature, a qualitative and predictive summary can be constructed based on available information and chemical principles.

Table 2: Solubility Profile of 2-Methyl-4-(methylthio)phenol

| Solvent | Solvent Type | Expected/Known Solubility | Rationale / Citation |

| Water | Polar, Protic | Very Low / Insoluble | The molecule's overall lipophilicity (XLogP ~2.5) outweighs the hydrogen bonding capability of the single -OH group. [3] |

| Methanol | Polar, Protic | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, interacting favorably with the phenolic -OH group. [2] |

| Ethanol | Polar, Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity facilitate dissolution. [12] |

| Chloroform | Non-polar | Soluble | The molecule's non-polar aromatic and alkyl regions interact well with chloroform. |

| Hexane | Non-polar | Sparingly Soluble | While non-polar, hexane lacks the ability to interact with the polar hydroxyl group, limiting solubility. |

| Aqueous NaOH (pH > 11) | Aqueous Base | Soluble | At high pH, the phenol deprotonates to the highly polar and water-soluble phenolate anion. |

Conclusion and Future Directions

The solubility of 2-Methyl-4-(methylthio)phenol is governed by a balance of its lipophilic aromatic structure and its single polar, acidic hydroxyl group. It exhibits good solubility in polar organic solvents like methanol and is sparingly soluble in water at neutral pH. Its aqueous solubility can be dramatically increased under alkaline conditions due to the deprotonation of the phenolic group.

For drug development and environmental science professionals, this guide provides the foundational knowledge and practical methodologies required to accurately assess and predict its behavior. While predictive tools like HSP and COSMO-RS offer excellent initial screening, the definitive characterization of this compound's solubility profile necessitates empirical studies using the robust shake-flask and potentiometric titration methods detailed herein. Future research should focus on generating a comprehensive, quantitative dataset of its solubility in a wider range of pharmaceutically and environmentally relevant solvents.

References

-

The Good Scents Company. (n.d.). 2-(methyl thio) phenol, 1073-29-6. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568–585.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Yamamoto, H. (n.d.). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

MDPI. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (1999). A Modified Potentiometric Method for the Estimation of Phenol in Aqueous Systems. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Methyl-4-(methylthio)phenol. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Core.ac.uk. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

-

Preprints.org. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4-(methylthio)phenol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-(Methylthio)-m-cresol | 3120-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-Methyl-4-(methylthio)phenol | C8H10OS | CID 18391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. kinampark.com [kinampark.com]

- 7. mdpi.com [mdpi.com]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. 2-(methyl thio) phenol, 1073-29-6 [thegoodscentscompany.com]

A Comprehensive Technical Guide to the Boiling Point of 2-Methyl-4-(methylthio)phenol

Introduction to 2-Methyl-4-(methylthio)phenol and its Isomers

2-Methyl-4-(methylthio)phenol (CAS No. 3795-76-4) is an aromatic organic compound containing a phenol and a thioether functional group.[1] Its molecular structure influences its chemical reactivity, potential biological activity, and physical properties, including its boiling point. Understanding these properties is paramount for its synthesis, purification, and application in various scientific fields.

The position of the methyl and methylthio substituents on the phenol ring significantly impacts the intermolecular forces and, consequently, the boiling point. For context, experimental boiling point data for two of its isomers are well-documented:

-

2-(Methylthio)phenol (o-(Methylthio)phenol) : Has a boiling point of 218-219 °C at 760 mmHg.[2][3]

-

4-(Methylthio)phenol (p-(Methylthio)phenol) : Boils at 153-156 °C at 20 mmHg.[4][5]

The difference in boiling points between these isomers, even under different pressures, highlights the sensitivity of this property to the molecular architecture.

Physicochemical Properties of 2-Methyl-4-(methylthio)phenol and Its Isomers

A summary of the key physicochemical properties is presented below. The lack of an experimentally determined boiling point for 2-Methyl-4-(methylthio)phenol underscores the need for the methodologies detailed in this guide.

| Property | 2-Methyl-4-(methylthio)phenol | 2-(Methylthio)phenol | 4-(Methylthio)phenol |

| CAS Number | 3795-76-4[1] | 1073-29-6[3] | 1073-72-9[6] |

| Molecular Formula | C₈H₁₀OS[1] | C₇H₈OS[3] | C₇H₈OS[6] |

| Molecular Weight | 154.23 g/mol | 140.20 g/mol [3] | 140.20 g/mol [6] |

| Boiling Point | Not Experimentally Determined | 218-219 °C @ 760 mmHg[2][3]; 105 °C @ 22 mmHg[2][7] | 153-156 °C @ 20 mmHg[4][5] |

| Appearance | N/A | Pale yellow to yellow clear liquid (est.)[2] | White solid[5] |

The Critical Role of Boiling Point in Scientific Research

The boiling point is a fundamental physical property that provides critical insights for:

-

Purification : Distillation, a primary method for purifying liquid compounds, is entirely dependent on differences in boiling points. An accurate boiling point is essential for designing effective purification protocols.

-

Reaction Condition Optimization : Many chemical reactions are sensitive to temperature. Knowing the boiling point of reactants and products helps in selecting the appropriate solvent and reaction temperature to avoid unwanted evaporation or decomposition.

-

Compound Identification and Purity Assessment : A sharp and consistent boiling point is a good indicator of a substance's purity.[8] Any deviation from a known value can suggest the presence of impurities.

-

Safety and Handling : The boiling point is used to determine a compound's volatility, which is crucial for assessing flammability and inhalation hazards.

Experimental Determination of Boiling Point: A Validated Protocol

For a novel or uncharacterized compound like 2-Methyl-4-(methylthio)phenol, an experimental determination of the boiling point is the gold standard. The Thiele tube method is a reliable and microscale technique suitable for this purpose.[8][9]

Rationale Behind the Thiele Tube Method

The unique design of the Thiele tube allows for uniform heating of a heat transfer fluid (e.g., mineral oil) through convection currents, ensuring that the sample is heated evenly and slowly.[9] This minimizes temperature gradients and allows for a more accurate determination of the boiling point. The use of a small sample size is also advantageous when dealing with newly synthesized or expensive compounds.

Step-by-Step Experimental Protocol

-

Sample Preparation : Fill a small test tube (fusion tube) to about half-full with the 2-Methyl-4-(methylthio)phenol sample.

-

Capillary Tube Insertion : Place a sealed-end capillary tube into the fusion tube with the open end submerged in the liquid sample.[9]

-

Apparatus Assembly : Attach the fusion tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be aligned with the sample.

-

Thiele Tube Setup : Clamp the Thiele tube to a retort stand and carefully insert the thermometer and sample assembly into the tube, ensuring the sample is immersed in the heating oil.

-

Heating : Gently heat the side arm of the Thiele tube with a micro-burner.[8] Observe the sample. Initially, trapped air will be expelled from the capillary tube.

-

Observation : As the temperature approaches the boiling point, a steady and rapid stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination : Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

Validation : For a self-validating system, repeat the measurement at least twice. The boiling points should be within a narrow range (e.g., ± 0.5 °C) for a pure compound.

Caption: Experimental workflow for boiling point determination using a Thiele tube.

Computational Prediction of Boiling Point

In the absence of experimental data, computational methods can provide a reliable estimate of the boiling point. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool for this purpose.[10][11]

The Logic of QSPR Models

QSPR models are based on the principle that the physical properties of a molecule are encoded in its structure.[12] These models establish a mathematical relationship between a set of calculated molecular descriptors and the property of interest (in this case, the boiling point). For phenolic compounds, descriptors related to molecular size, polarity, and hydrogen bonding capacity are particularly important.[10]

A Generalized QSPR Workflow

-

Dataset Collection : A diverse set of molecules with known experimental boiling points is compiled. For 2-Methyl-4-(methylthio)phenol, a dataset of substituted phenols would be ideal.

-

Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) are calculated for each molecule in the dataset.

-

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the boiling points.[12]

-

Model Validation : The predictive power of the model is rigorously tested using techniques like cross-validation and an external test set.

-

Prediction : The validated model is then used to predict the boiling point of the target molecule (2-Methyl-4-(methylthio)phenol) based on its calculated descriptors.

Caption: A generalized workflow for predicting boiling point using QSPR modeling.

Synthesis and Purity Assessment

An accurate boiling point determination is contingent on the purity of the sample. A plausible synthesis route for substituted (methylthio)phenols involves the reaction of a cresol with a sulfur-containing reagent. For instance, 4-methyl-2-(methylthio)phenol can be synthesized from p-cresol and methyldisulfide in the presence of aluminum.[13] A similar strategy could likely be adapted for the synthesis of 2-Methyl-4-(methylthio)phenol.

Post-synthesis, the purity of the compound must be rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose.[14][15] The gas chromatogram will indicate the presence of any impurities, while the mass spectrum provides structural information to confirm the identity of the desired product.

Conclusion

While the boiling point of 2-Methyl-4-(methylthio)phenol has not been experimentally reported in readily accessible literature, this guide provides the necessary scientific framework for its determination. The experimental protocol using the Thiele tube method offers a reliable and material-sparing approach. In parallel, computational QSPR modeling presents a powerful predictive tool. For any experimental determination, a prerequisite is the synthesis of a pure sample, with purity confirmed by a technique such as GC-MS. The principles and methodologies outlined herein equip researchers and drug development professionals with the knowledge to confidently approach the characterization of this and other novel compounds.

References

-

The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). o-(Methylthio)phenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4-(Methylthio)phenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-2-methyl-. Retrieved January 23, 2026, from [Link]

-

AOBChem. (n.d.). 2-Methyl-4-(methylthio)phenol. Retrieved January 23, 2026, from [Link]

-

Organic Lab Techniques. (2021, August 23). Boiling Point Using ThieleTube [Video]. YouTube. [Link]

-

Lee, H. B., & Peart, T. E. (1995). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 710(1), 121-131. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved January 23, 2026, from [Link]

-

Kherouf, S., Bouarra, N., & Messadi, D. (2019). Quantitative modeling for prediction of boiling points of phenolic compounds. International Journal of Chemistry and Technology, 3(2), 121-128. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved January 23, 2026, from [Link]

-

Katritzky, A. R., et al. (1998). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. The Journal of Physical Chemistry A, 102(40), 7858-7864. [Link]

-

Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(1), 1. [Link]

-

Liu, H., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. International Journal of Molecular Sciences, 14(7), 13540-13555. [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved January 23, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. [Link]

-

Ghamali, M., et al. (2018). Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices. Journal of Chemistry, 2018, 9535201. [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. 2-(methyl thio) phenol, 1073-29-6 [thegoodscentscompany.com]

- 3. o-(Methylthio)phenol | C7H8OS | CID 61261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Methylmercapto)phenol 98 1073-72-9 [sigmaaldrich.com]

- 5. 4-(Methylthio)phenol | 1073-72-9 [chemicalbook.com]

- 6. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Methylthio)phenol | 1073-29-6 | TCI AMERICA [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thiele tube - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

synonyms and alternative names for 2-Methyl-4-(methylthio)phenol

An Essential Aromatic Building Block for Scientific Innovation

Foreword

Welcome to this comprehensive technical guide on 2-Methyl-4-(methylthio)phenol, a versatile aromatic compound with significant potential in various scientific and industrial fields. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of this molecule. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, properties, and applications, grounded in established scientific principles. Every piece of information is meticulously curated and supported by authoritative references to ensure the highest level of accuracy and trustworthiness. Whether you are a seasoned researcher or new to the field, this guide will serve as an invaluable resource for your work with 2-Methyl-4-(methylthio)phenol.

Chemical Identity and Synonyms

2-Methyl-4-(methylthio)phenol is a substituted phenol characterized by a methyl group at the ortho position and a methylthio group at the para position relative to the hydroxyl group. Understanding its various names and identifiers is crucial for effective literature searches and unambiguous communication in a research and development setting.

Table 1: Chemical Identifiers for 2-Methyl-4-(methylthio)phenol

| Identifier | Value |

| IUPAC Name | 2-Methyl-4-(methylthio)phenol |

| CAS Number | 3795-76-4 |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| Synonyms | 4-Methylthio-ortho-cresol, 4-(Methylthio)-2-methylphenol, 4-methylmercapto-2-methylphenol |

Physicochemical Properties

The physical and chemical properties of 2-Methyl-4-(methylthio)phenol dictate its behavior in various experimental conditions and are fundamental to its application in synthesis and formulation.

Table 2: Physicochemical Properties of 2-Methyl-4-(methylthio)phenol

| Property | Value | Source |

| Appearance | Light red crystal | [1] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 263.2 °C at 760 mmHg | |

| Flash Point | 128.5 °C | |

| Density | 1.15 g/cm³ | |

| Refractive Index | 1.597 | |

| Solubility | Insoluble in water; soluble in methanol, ethanol | [1] |

Synthesis of 2-Methyl-4-(methylthio)phenol: A Step-by-Step Protocol

The synthesis of 2-Methyl-4-(methylthio)phenol can be achieved through the electrophilic substitution of o-cresol with a methylthiolating agent. A common and effective method involves the use of dimethyl disulfide in the presence of an acid catalyst. The following protocol is a representative example of this synthetic approach.

Underlying Principles of the Synthesis

This synthesis is a Friedel-Crafts-type reaction where the aromatic ring of o-cresol acts as a nucleophile, attacking an electrophilic sulfur species generated from dimethyl disulfide.[2] The ortho- and para-directing effects of the hydroxyl and methyl groups on the o-cresol ring favor substitution at the position para to the hydroxyl group, which is sterically less hindered than the other available ortho position. The use of a strong acid catalyst, such as sulfuric acid, is crucial for activating the dimethyl disulfide to generate the electrophilic species.

Experimental Protocol

Reaction: Electrophilic thiomethylation of o-cresol.

Materials:

-

o-Cresol

-

Dimethyl disulfide (DMDS)[3]

-

Concentrated Sulfuric Acid (95-98%)

-

Sodium Hydroxide solution (e.g., 10% w/v)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve o-cresol in a suitable organic solvent like dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the low temperature.

-

After the addition of the acid, add dimethyl disulfide dropwise from the dropping funnel.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a wash with a dilute sodium hydroxide solution to remove unreacted phenol and acidic impurities.

-

Wash the organic layer again with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2-Methyl-4-(methylthio)phenol can be further purified by vacuum distillation or column chromatography.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. Dimethyl disulfide has a strong, unpleasant odor and is flammable. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Key Chemical Reactions

2-Methyl-4-(methylthio)phenol can undergo several types of reactions, making it a versatile intermediate in organic synthesis.

-

Oxidation of the Thioether: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives can have different biological activities and physical properties.

-

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions are fundamental in protecting the hydroxyl group or in modifying the molecule's properties for specific applications.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing hydroxyl, methyl, and methylthio groups.

Analytical Characterization

Accurate characterization of 2-Methyl-4-(methylthio)phenol is essential for quality control and for understanding its behavior in various applications. The following are key analytical techniques used for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2-Methyl-4-(methylthio)phenol.

Illustrative GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Expected Fragmentation Pattern: The mass spectrum of 2-Methyl-4-(methylthio)phenol will show a molecular ion peak (M+) at m/z 154. Key fragment ions would likely arise from the loss of a methyl group ([M-15]+), a methylthio group ([M-47]+), and other characteristic cleavages of the aromatic ring and its substituents.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds and can be used for the quantification of 2-Methyl-4-(methylthio)phenol.

Illustrative HPLC Parameters:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detector: UV detector set at a wavelength where the compound has significant absorbance (typically around 254 nm or 280 nm for phenolic compounds).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Injection Volume: 5-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 2-Methyl-4-(methylthio)phenol.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons of the cresol moiety, the methyl protons of the thioether group, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,4-trisubstitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the eight unique carbon atoms in the molecule, including the two methyl carbons and the six aromatic carbons.

Applications in Research and Drug Development

2-Methyl-4-(methylthio)phenol serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Intermediate for Biologically Active Compounds: Its structure, containing a reactive phenol and a modifiable thioether, makes it a suitable starting material for the synthesis of a variety of compounds with potential biological activity. Phenolic compounds, in general, are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[4]

-

Precursor for Organophosphorus Pesticides: Thiophenols are key intermediates in the synthesis of certain organophosphorus insecticides and nematicides.[1]

-

Antioxidant Properties: The phenolic group in 2-Methyl-4-(methylthio)phenol imparts antioxidant properties.[5] This is due to its ability to act as a hydrogen atom donor to scavenge free radicals. This property is of interest in the development of new antioxidant compounds for various applications, including the stabilization of pharmaceuticals and other organic materials.

Safety and Handling

As with any chemical, proper handling and safety precautions are paramount when working with 2-Methyl-4-(methylthio)phenol.

-

Hazard Identification: 2-Methyl-4-(methylthio)phenol is classified as a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

Conclusion

2-Methyl-4-(methylthio)phenol is a valuable and versatile chemical compound with a range of applications in scientific research and industrial synthesis. Its unique combination of a phenolic hydroxyl group, a methyl group, and a methylthio group provides multiple avenues for chemical modification, making it an important building block for the creation of novel molecules with desired properties. This guide has provided a comprehensive overview of its synthesis, properties, analysis, and applications, with a strong emphasis on practical, field-proven knowledge. It is our hope that this resource will empower researchers and developers to unlock the full potential of this important aromatic compound.

References

-

The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.

-

ResearchGate. (n.d.). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol. Retrieved January 23, 2026, from [Link]

- Chavan, S. P., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(32), 17825-17870.

- Alcaro, S., et al. (2017). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 91(8), 2855-2868.

- Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.

- Hofrichter, M., Bublitz, F., & Fritsche, W. (1995). Cometabolic degradation of o-cresol and 2,6-dimethylphenol by Penicillium frequentans Bi 7/2. Journal of basic microbiology, 35(5), 303–313.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Wikipedia. (n.d.). Dimethyl disulfide. Retrieved January 23, 2026, from [Link]

-

Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved January 23, 2026, from [Link]

- Olah, G. A. (2005). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

- Elgadir, M. A., Chigurupati, S., & Mariod, A. A. (2023). Selected potential pharmaceutical and medical benefits of phenolic compounds: Recent advances. Functional Food Science, 3(7), 105-121.

-

ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Retrieved January 23, 2026, from [Link]

- National Toxicology Program. (2004). Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies).

-

ResearchGate. (n.d.). NTP technical report on the toxicity studies of 2- and 4-Methylimidazole (CAS No. 693-98-1 and 822-36-6) administered in feed to F344/N rats and B6C3F1 mice. Retrieved January 23, 2026, from [Link]

- Lin, H. Y., et al. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance.

- Bilogrevic, E., et al. (2022). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. Journal of agricultural and food chemistry, 70(30), 9474–9482.

-

Chemistry LibreTexts. (2023, October 30). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]

- Ye, J., et al. (2024). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics, 24(2), 1163-1185.

- Google Patents. (n.d.). US4022843A - Liquid phase methylation of ortho cresol.

- Bond, A. D., & Shchepinov, M. S. (2007). Friedel–Crafts reactions for biomolecular chemistry. Chemical Society Reviews, 36(12), 1935-1949.

- National Toxicology Program. (1992). NTP TOX-67: Toxicity Studies of 2- and 4-Methylimidazole (CASRNs 693-98-1 and 822-36-6) Administered in Feed to F344/N Rats and B6C3F1 Mice.

- Al-Rimawi, F., & Kharoaf, M. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules (Basel, Switzerland), 23(10), 2548.

-

ChemBK. (n.d.). 4-Methylthio-M-Cresol. Retrieved January 23, 2026, from [Link]

-

Biswas, T. (2022, January 17). MCQ 157, Multiple reactions on Cresol by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) [Video]. YouTube. [Link]

- Nguyen, L. T., et al. (2014). An HPLC method for the determination of thioctic acid in raw material and tablets. Journal of Applied Pharmaceutical Science, 4(01), 089-092.

- Wang, Y., et al. (2019). Toxicological effects of 3-methyl-4-nitrophenol on mouse ovarian and testicular cell proliferation, apoptosis and oocyte maturation. Reproductive toxicology (Elmsford, N.Y.), 83, 43–51.

-

Taylor & Francis. (n.d.). Dimethyl disulfide – Knowledge and References. Retrieved January 23, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 23, 2026, from [Link]

-

Chemistry Wallah by Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

-

PubChem. (n.d.). 2-Methyl-4,6-bis[(octylthio)methyl]phenol. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. Retrieved January 23, 2026, from [Link]

-

Clark, J. (2022, May). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved January 23, 2026, from [Link]

-

PharmaCompass. (n.d.). 4-(Methylthio)phenol. Retrieved January 23, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl disulfide - Wikipedia [en.wikipedia.org]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

key literature and publications on 2-Methyl-4-(methylthio)phenol

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-4-(methylthio)phenol (CAS No. 3795-76-4), a specialty aromatic compound. It is intended for researchers, scientists, and professionals in drug development, agrochemical synthesis, and the flavor and fragrance industries. This document delves into the compound's chemical identity, properties, synthesis, applications, and safety protocols, offering field-proven insights into its scientific and commercial utility.

Introduction and Chemical Identity

2-Methyl-4-(methylthio)phenol, also known by its synonym 4-Methylthio-ortho-cresol, is a substituted phenol containing both a methyl and a methylthio group on the benzene ring.[1] Its unique structure, combining the functionalities of a phenol and a thioether, makes it a valuable intermediate in various fields of chemical synthesis.

Key Identifiers:

-

Chemical Name: 2-Methyl-4-(methylthio)phenol

-

CAS Number: 3795-76-4

-

Molecular Formula: C₈H₁₀OS

-

Molecular Weight: 154.23 g/mol

-

Structure:

The strategic placement of the methyl and methylthio groups on the phenol ring influences its reactivity and physical properties, distinguishing it from its isomers, such as 2-(methylthio)phenol and 4-(methylthio)phenol, which have well-documented roles, particularly in the flavor industry.

Physicochemical Properties

Detailed experimental data for 2-Methyl-4-(methylthio)phenol is not extensively published. However, based on supplier information and comparison with its isomers, we can characterize its key properties. It is described as a colorless to pale yellow liquid with a distinct, strong, and pungent odor.[1]

For comparative purposes, the table below lists the known properties of its isomers, 2-(methylthio)phenol and 4-(methylthio)phenol. This data provides a valuable reference for estimating the properties of 2-Methyl-4-(methylthio)phenol.

| Property | 2-Methyl-4-(methylthio)phenol (CAS: 3795-76-4) | 2-(methylthio)phenol (CAS: 1073-29-6) | 4-(methylthio)phenol (CAS: 1073-72-9) |

| Appearance | Colorless to pale yellow liquid[1] | Pale yellow to yellow clear liquid[2] | White to pale brown crystalline powder[3] |

| Boiling Point | Data not available | 218-219 °C @ 760 mmHg; 105 °C @ 22 mmHg[2][4] | 153-156 °C @ 20 mmHg |

| Melting Point | Not applicable (liquid) | Not applicable (liquid) | 84-86 °C |

| Specific Gravity/Density | Data not available | 1.168 - 1.173 @ 25 °C[2][4] | ~1.118 g/cm³ (estimate)[3] |

| Refractive Index | Data not available | 1.575 - 1.584 @ 20 °C[2][4] | ~1.553 (estimate)[3] |

| Purity (Typical) | ≥97% | >97.0%[5] | ≥98%[6] |

| Storage Temperature | 2-8°C | Room Temperature (cool, dark place recommended)[5] | Room Temperature (Inert atmosphere)[3] |

Synthesis and Manufacturing

Proposed Synthesis Workflow